3-(4-fluorobenzoyl)-7-methoxy-2H-chromen-2-one
Description
3-(4-fluorobenzoyl)-7-methoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzoyl group substituted with a fluorine atom at the para position (C4) and a methoxy group at the C7 position of the chromen-2-one core. Coumarins, including this compound, are of significant interest due to their diverse pharmacological properties, such as anticancer, anti-inflammatory, and enzyme-inhibitory activities . The methoxy group at C7 may influence solubility and intermolecular interactions, such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FO4/c1-21-13-7-4-11-8-14(17(20)22-15(11)9-13)16(19)10-2-5-12(18)6-3-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNHSUCXDFFVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzoyl)-7-methoxy-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a suitable aromatic precursor with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the 4-fluorobenzoyl group into the aromatic ring.
Cyclization: The intermediate product undergoes cyclization to form the chromenone core structure. This step often requires the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) under reflux conditions.
Methoxylation: The final step involves the introduction of the methoxy group at the 7-position of the chromenone ring. This can be achieved through methylation using a methylating agent such as dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzoyl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the 4-fluorobenzoyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 3-(4-fluorobenzoyl)-7-methoxy-2H-chromen-2-one is its anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- Breast Cancer (MCF-7 Cells) : Studies have shown that the compound has an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM) .
- Mechanism of Action : The compound induces apoptosis in cancer cells and disrupts the cell cycle at the S phase, thereby inhibiting cancer cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Inhibition of Pathogens : Preliminary studies suggest it may be effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Potential Applications : This antimicrobial activity opens avenues for developing new antibiotics or adjunct therapies for infections.
Case Study: Breast Cancer Treatment
A study focused on the effects of this compound on MCF-7 breast cancer cells revealed:
- IC50 Values : The compound demonstrated a strong inhibitory effect with an IC50 value of 1.30 µM, highlighting its potential as a therapeutic agent .
- Mechanistic Insights : The study indicated that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for regulating the cell cycle .
Case Study: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of this compound against various bacterial strains:
- Results : The compound showed promising results against common pathogens, suggesting it could serve as a lead compound in antibiotic development .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzoyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Halogenated Benzoyl Derivatives
- Diethyl 3-(4-fluorobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5b): This indolizine-based compound () shares the 4-fluorobenzoyl group but replaces the chromen-2-one core with an indolizine ring.
- 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorophenyl)methoxy]chromen-2-one: This compound () features a thiazole ring and multiple halogen substitutions. The bromine and chlorine atoms increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the mono-fluorinated target compound .
Methoxy and Alkoxy Variants
- 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one: The 2-methylpropoxy group at C7 increases hydrophobicity, which may affect bioavailability.
Heterocyclic Hybrids
Indolizine-Coumarin Hybrids
- Diethyl 3-(4-fluorobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5b): As noted in , the indolizine core fused with a coumarin fragment may enhance π-π stacking interactions in protein binding sites, contrasting with the planar chromen-2-one system of the target compound .
Thiazole and Oxadiazole Derivatives
- 3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-7-methoxy-2H-chromen-2-one: The oxadiazole ring () acts as a bioisostere for ester or amide groups, improving metabolic resistance. The dimethylamino group introduces basicity, which may alter cellular uptake compared to the neutral fluorobenzoyl group .
- 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorophenyl)methoxy]chromen-2-one :
The thiazole moiety () provides a rigid, planar structure that could enhance DNA intercalation or protein binding, differing from the flexible benzoyl group in the target compound .
Cytotoxicity and Selectivity
- Coumarin derivatives with amino side chains (e.g., compounds 5–9 in ): These exhibit LD50 values ranging from 5.0 to 34.2 μM in lung cancer cells (A549). The target compound’s fluorobenzoyl group may offer improved selectivity over these amino-substituted analogs, which show variable toxicity in normal lung cells (LL47) .
Enzyme Inhibition
- PTC-3 (pyrazole-thiazole-coumarin hybrid) :
This compound () inhibits heat shock proteins (HSPs), suggesting that heterocyclic extensions to the coumarin core can modulate target specificity. The fluorobenzoyl group in the target compound may instead favor interactions with cytochrome P450 enzymes or kinases .
Physicochemical Properties
| Compound | Molecular Weight | logP<sup>a</sup> | Hydrogen Bond Acceptors | Key Substituents |
|---|---|---|---|---|
| 3-(4-fluorobenzoyl)-7-methoxy-2H-chromen-2-one | 314.3 | ~3.2 | 5 | 4-fluorobenzoyl, C7 methoxy |
| 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorophenyl)methoxy]chromen-2-one | 579.8 | ~5.1 | 6 | Bromophenyl, thiazole, chlorofluorophenyl |
| 3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-7-methoxy-2H-chromen-2-one | 363.4 | ~2.8 | 6 | Oxadiazole, dimethylaminophenyl |
| 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one | 308.4 | ~4.0 | 3 | Methylphenyl, 2-methylpropoxy |
<sup>a</sup> Estimated using XLogP3 or similar methods .
Biological Activity
3-(4-Fluorobenzoyl)-7-methoxy-2H-chromen-2-one is a synthetic compound belonging to the chromone family, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms, biological effects, and potential therapeutic applications, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
The structure of this compound is characterized by a chromone backbone with a fluorobenzoyl substituent at the 3-position and a methoxy group at the 7-position. This unique configuration contributes to its biological activity by influencing its interaction with various molecular targets.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors , modulating their functions. Research indicates that it can inhibit certain enzymes involved in inflammatory responses and cancer cell proliferation, leading to its potential use as an anti-inflammatory and anticancer agent .
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating inhibitory effects that suggest potential applications in treating infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
Anticancer Properties
One of the most promising aspects of this compound is its anticancer activity. In vitro studies have shown that it induces cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2). The mechanism involves inducing apoptosis and cell cycle arrest through modulation of key regulatory proteins such as CDK4 and Bcl-2 .
Case Studies
- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of this compound on MCF-7 cells revealed significant cell death at concentrations as low as 50 μM after 48 hours of exposure. The data indicated that the compound induces DNA fragmentation and alters the expression levels of apoptosis-related genes .
- Inhibition of COX Enzymes : In another study, the compound demonstrated IC50 values against COX-2 comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as an alternative treatment for inflammatory conditions .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
